2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-582941 (dihydrochloride) is a potent, selective, and brain-penetrant partial agonist of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR). This compound has shown promise in improving cognitive deficits associated with various neurodegenerative and psychiatric disorders, including schizophrenia and Alzheimer’s disease .
Preparation Methods
The synthesis of A-582941 (dihydrochloride) involves several steps, including the formation of the biaryl diamine core structure. The synthetic route typically includes the following steps:
Formation of the biaryl core: This involves coupling reactions to form the biaryl structure.
Introduction of the pyridazinyl group:
Formation of the pyrrolo[3,4-c]pyrrole ring: This involves cyclization reactions to form the pyrrolo[3,4-c]pyrrole ring.
Final purification: The final product is purified to obtain A-582941 (dihydrochloride) with high purity
Chemical Reactions Analysis
A-582941 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced with other groups. .
Scientific Research Applications
A-582941 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and functions of nicotinic acetylcholine receptors.
Biology: The compound is used to investigate the role of α7 nAChR in various biological processes, including cognitive function and memory.
Medicine: A-582941 (dihydrochloride) has shown potential in improving cognitive deficits in neurodegenerative and psychiatric disorders, such as schizophrenia and Alzheimer’s disease
Industry: The compound is used in the development of new therapeutic agents targeting α7 nAChR.
Mechanism of Action
A-582941 (dihydrochloride) exerts its effects by acting as a partial agonist of the α7 nAChR. This receptor is highly expressed in the hippocampus and cortex and plays a crucial role in cognitive processes. By binding to and activating α7 nAChR, A-582941 (dihydrochloride) enhances cholinergic signaling, leading to improved cognitive function and memory. The compound also activates signaling pathways involved in neuroprotection and synaptic plasticity .
Comparison with Similar Compounds
A-582941 (dihydrochloride) is unique in its high affinity and selectivity for α7 nAChR. Similar compounds include:
PNU-282987: Another selective α7 nAChR agonist with a Ki of 27 nM.
GTS-21: A partial agonist of α7 nAChR with neuroprotective properties.
TC-1698: A selective α7 nAChR agonist with potential therapeutic applications in neurodegenerative diseases.
A-582941 (dihydrochloride) stands out due to its excellent pharmacokinetic properties and broad-spectrum cognition-enhancing effects .
Biological Activity
2-Methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole; dihydrochloride (CAS Number: 848591-90-2), commonly referred to as A-582941, is a novel compound that has garnered attention for its selective pharmacological properties. This compound primarily acts as a partial agonist at the alpha7 nicotinic acetylcholine receptors (α7 nAChRs), which are significant in cognitive functions and neuropsychiatric disorders.
A-582941 exhibits high-affinity binding to α7 nAChRs, which are predominantly expressed in the hippocampus and cortex. The activation of these receptors is linked to various biochemical pathways that enhance cognitive performance:
- Signaling Pathways : The compound activates pathways such as ERK1/2 and CREB phosphorylation, which are crucial for learning and memory processes.
- Calcium Permeability : The α7 nAChR subtype has a higher permeability to Ca²⁺ ions compared to other nAChR subtypes, facilitating neurotransmitter release and neuronal excitability.
Biological Activity and Therapeutic Applications
The biological activity of A-582941 has been investigated in various studies focusing on its potential therapeutic applications:
- Cognitive Enhancement : Research indicates that A-582941 can improve cognitive deficits in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD). In particular, it has shown efficacy in enhancing working memory and sensory gating deficits .
- Neuroprotection : The compound's interaction with α7 nAChRs may confer neuroprotective effects against neurodegenerative diseases. Studies have demonstrated its ability to mitigate tau phosphorylation induced by amyloid-beta peptides in neuronal cell lines .
- Psychiatric Disorders : Given its pharmacological profile, A-582941 is being explored for its potential in treating various psychiatric conditions by alleviating negative symptoms associated with schizophrenia .
Case Studies
Several studies have highlighted the effects of A-582941:
- Study on Schizophrenia Models : In a controlled study involving rodent models of schizophrenia, administration of A-582941 resulted in significant improvements in cognitive performance as measured by behavioral tasks assessing memory retention and recognition .
- Olfactory Memory Tests : Another study employed olfactory cues to assess short-term memory in rats. Results indicated that A-582941 significantly enhanced recognition memory compared to control groups .
Pharmacokinetics
A-582941 demonstrates favorable pharmacokinetic properties:
- Blood-Brain Barrier Penetration : Its ability to cross the blood-brain barrier is crucial for its effectiveness in central nervous system disorders.
- Solubility : The compound is soluble in DMSO and exhibits high purity (>98%), making it suitable for experimental applications .
Property | Value |
---|---|
Molecular Formula | C17H20Cl2N4 |
Molecular Weight | 316.8 g/mol |
IUPAC Name | 2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole; dihydrochloride |
CAS Number | 848591-90-2 |
Properties
Molecular Formula |
C17H22Cl2N4 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C17H20N4.2ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;;/h2-8,14-15H,9-12H2,1H3;2*1H |
InChI Key |
PGTCSMQEIJMZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.